An In-depth Technical Guide to the Physicochemical Properties of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid
This guide provides a comprehensive overview of the core physicochemical properties of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid, a molecule of interest for researchers and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the predicted properties and details the rigorous experimental methodologies required for their empirical determination. This approach ensures scientific integrity and provides a practical framework for its characterization.
Introduction
4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid (CAS No. 328038-28-4) belongs to the class of N,N-disubstituted sulfamoylbenzoic acids.[1] This family of compounds is of significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by its members. The core structure, featuring a benzoic acid moiety linked to a sulfonamide group, is a key pharmacophore in various therapeutic agents.[2] The specific N-substituents, in this case, two 2-methoxyethyl groups, can significantly influence the molecule's physicochemical properties, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[1] A thorough understanding of its physicochemical characteristics is therefore a critical first step in its evaluation as a potential drug candidate.
Chemical Identity and Core Properties
A foundational understanding of a compound begins with its fundamental identifiers and structural attributes.
| Property | Value | Source |
| CAS Number | 328038-28-4 | [3][4] |
| Molecular Formula | C₁₃H₁₉NO₆S | [4][5] |
| Molecular Weight | 317.36 g/mol | [5] |
| IUPAC Name | 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid | [4] |
| Canonical SMILES | COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | [4] |
| InChIKey | FUBAFUGQTVAQJR-UHFFFAOYSA-N | [6] |
Predicted Physicochemical Data
While experimental data is the gold standard, in its absence, computational predictions provide valuable initial insights into the behavior of a molecule. The following properties for 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid have been predicted through computational models.
| Property | Predicted Value | Source |
| Boiling Point | 477.9 ± 55.0 °C | [3] |
| Density | 1.288 ± 0.06 g/cm³ | [3] |
| pKa | 3.65 ± 0.10 | [3] |
| XlogP | 1.1 | [7] |
It is imperative for any research program involving this compound to experimentally verify these predicted values. The subsequent sections of this guide detail the standard methodologies for such determinations.
Experimental Determination of Physicochemical Properties
This section provides detailed, field-proven protocols for the experimental characterization of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific rationale.
Melting Point
The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range.
Causality of Experimental Choices:
-
Fine Powdering: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility in various aqueous and organic solvents is a critical parameter, influencing everything from reaction conditions for synthesis to formulation for biological assays.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, phosphate-buffered saline (PBS) at different pH values, methanol, ethanol, acetone, dichloromethane, and n-octanol).
-
Sample Preparation: An excess amount of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality of Experimental Choices:
-
Excess Solid: Ensures that the resulting solution is saturated.
-
Constant Temperature and Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.
-
Validated Analytical Method: Provides accurate and precise quantification of the dissolved solute.
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity of the carboxylic acid group. This property is fundamental to understanding the compound's ionization state at different physiological pH values, which in turn governs its solubility, membrane permeability, and receptor interactions.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precise amount of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized. More sophisticated analysis can be performed using specialized software that fits the entire titration curve.
Causality of Experimental Choices:
-
Co-solvent: Necessary for compounds with poor aqueous solubility to ensure they remain dissolved throughout the titration.
-
Standardized Base: Ensures the accurate determination of the amount of base added.
-
Thermostatted Vessel: The pKa is temperature-dependent, so a constant temperature is crucial for reproducible results.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods provide detailed information about the molecular structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule by providing information about the connectivity and chemical environment of hydrogen and carbon atoms, respectively.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the benzene ring, likely appearing as complex multiplets in the downfield region (δ 7-8.5 ppm).
-
Methoxyethyl Protons: Two sets of triplets for the -CH₂-CH₂- protons of the methoxyethyl groups, and a singlet for the -OCH₃ protons.
-
Carboxylic Acid Proton: A broad singlet in the far downfield region (δ > 10 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (δ ~165-175 ppm).
-
Aromatic Carbons: Several signals in the aromatic region (δ ~120-150 ppm).
-
Methoxyethyl Carbons: Signals corresponding to the carbons of the methoxyethyl groups in the aliphatic region.
Experimental Protocol: NMR Analysis
-
Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, coupling constants, and integrations are analyzed to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
S=O Stretch (Sulfonamide): Two strong bands characteristic of the sulfonyl group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).
-
C-O Stretch (Ethers): Bands in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Predicted Mass Spectral Data:
-
[M-H]⁻ (Negative Ion Mode): m/z 316.08604
-
[M+H]⁺ (Positive Ion Mode): m/z 318.10060
-
[M+Na]⁺ (Positive Ion Mode): m/z 340.08254
Source: PubChemLite[7]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide to promote ionization).
-
Infusion and Ionization: The solution is infused into the ESI source of the mass spectrometer, where it is ionized.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Interpretation: The molecular ion peak is identified to confirm the molecular weight. High-resolution mass spectrometry can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of a compound and for its quantification in various matrices.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Column: A C18 stationary phase is typically suitable for this type of molecule.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
-
Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-[BIS-(2-METHOXY-ETHYL)-SULFAMOYL]-BENZOIC ACID | 328038-28-4 [amp.chemicalbook.com]
- 4. chem-space.com [chem-space.com]
- 5. 328038-28-4,4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid (C13H19NO6S) [pubchemlite.lcsb.uni.lu]
